molecular formula C14H4Cl5NO2 B342034 4,5,6,7-Tetrachloro-2-(2-chlorophenyl)isoindole-1,3-dione CAS No. 88062-86-6

4,5,6,7-Tetrachloro-2-(2-chlorophenyl)isoindole-1,3-dione

Cat. No.: B342034
CAS No.: 88062-86-6
M. Wt: 395.4 g/mol
InChI Key: KBKBULZHNRANRL-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrachloro-2-(2-chlorophenyl)isoindole-1,3-dione is a chlorinated isoindole derivative This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrachloro-2-(2-chlorophenyl)isoindole-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and 2-chlorobenzylamine.

    Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), to form the isoindole core.

    Chlorination: The isoindole core is then subjected to chlorination using chlorine gas or a chlorinating agent (e.g., thionyl chloride) to introduce the chlorine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrachloro-2-(2-chlorophenyl)isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction reactions may yield less chlorinated isoindole derivatives.

Scientific Research Applications

4,5,6,7-Tetrachloro-2-(2-chlorophenyl)isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrachloro-2-(2-chlorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrachloro-2-phenyl-1H-isoindole-1,3(2H)-dione: Similar structure but lacks the additional chlorine atom on the phenyl ring.

    4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione: Similar structure but lacks the 2-chlorophenyl group.

    2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione: Similar structure but lacks the tetrachloro substitution on the isoindole core.

Uniqueness

4,5,6,7-Tetrachloro-2-(2-chlorophenyl)isoindole-1,3-dione is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the tetrachloro substitution on the isoindole core and the 2-chlorophenyl group makes this compound distinct from other similar compounds.

Properties

CAS No.

88062-86-6

Molecular Formula

C14H4Cl5NO2

Molecular Weight

395.4 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2-(2-chlorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H4Cl5NO2/c15-5-3-1-2-4-6(5)20-13(21)7-8(14(20)22)10(17)12(19)11(18)9(7)16/h1-4H

InChI Key

KBKBULZHNRANRL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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